molecular formula C12H10F2O3 B12082685 Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate

Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B12082685
M. Wt: 240.20 g/mol
InChI Key: LALNOPZIBCDCSK-UHFFFAOYSA-N
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Description

Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

  • Introduction of Fluorine Atoms: : The difluoro substituents can be introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.

  • Esterification: : The carboxylate group is typically introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

  • Methylation: : The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

  • Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can be achieved under mild conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, Aldehydes

    Reduction: Alcohols

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.

  • Materials Science: : Its properties can be exploited in the development of organic semiconductors or as a building block for more complex materials with specific electronic properties.

  • Biological Studies: : The compound can be used as a probe to study biological pathways, particularly those involving fluorinated organic molecules.

  • Industrial Applications: : It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on its application:

  • Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.

  • Receptor Binding: : In medicinal applications, it may interact with specific receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

Biological Activity

Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their complex structures and varied biological activities. The presence of fluorine substituents enhances lipophilicity and can influence the compound's interaction with biological targets.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzofuran derivatives, including this compound. The compound exhibits notable activity against various bacterial strains. For instance, a study showed that derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Escherichia coli12.5 - 25
Staphylococcus aureus15 - 30
Pseudomonas aeruginosa20 - 35

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study highlighted its selective cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A library synthesis study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against tumorigenic cell lines. This compound was among the most potent compounds identified, with an IC50 value in the low micromolar range .

3. Anti-inflammatory Activity

Inflammation-related pathways are also targeted by benzofuran derivatives. This compound showed promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core can enhance potency and selectivity for specific biological targets. For instance, the introduction of different functional groups at positions 4 and 6 has been associated with improved anticancer activity .

Table 2: Structure-Activity Relationship Insights

ModificationBiological Effect
Addition of FluorinesIncreased lipophilicity
Alkyl substitutionsEnhanced cytotoxicity
Carboxylic acid groupImproved anti-inflammatory effect

Properties

Molecular Formula

C12H10F2O3

Molecular Weight

240.20 g/mol

IUPAC Name

ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H10F2O3/c1-3-16-12(15)11-6(2)10-8(14)4-7(13)5-9(10)17-11/h4-5H,3H2,1-2H3

InChI Key

LALNOPZIBCDCSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2F)F)C

Origin of Product

United States

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